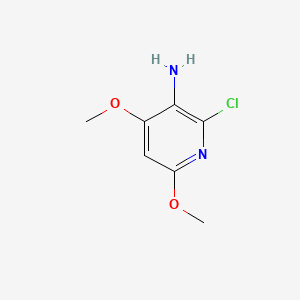

2-Chloro-4,6-dimethoxy-3-pyridinamine

Description

Significance of Pyridinamine Scaffolds in Modern Organic Synthesis and Heterocyclic Chemistry

Pyridine (B92270) and its derivatives are fundamental building blocks in the chemical sciences, forming the core of a vast number of pharmaceuticals, agrochemicals, and functional materials. nih.govrsc.org The pyridine ring is a nitrogen-bearing heterocycle, analogous to benzene, and its derivatives are found in numerous natural products, including vitamins, coenzymes, and alkaloids. semanticscholar.org In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" because it is a versatile pharmacophore that can interact with a wide range of biological targets. nih.govresearchgate.net

The introduction of an amine group to the pyridine ring, forming a pyridinamine scaffold, further enhances its utility. The amino group can act as a hydrogen bond donor and a site for further functionalization, making these scaffolds particularly valuable in drug design. researchgate.net Pyridine derivatives are sought after in the pharmaceutical industry for their ability to improve properties such as solubility and bioavailability. semanticscholar.orgresearchgate.net The adaptability of the pyridinamine core allows for structural modifications that are crucial for optimizing the therapeutic efficacy of new drug candidates. researchgate.net

Overview of Electronically Activated Pyridine Systems

The reactivity of the pyridine ring is heavily influenced by the electronic nature of its substituents. The parent pyridine ring is considered electron-deficient due to the electronegative nitrogen atom, which withdraws electron density from the carbon atoms. pearson.com This inherent electron deficiency makes pyridine less reactive towards electrophilic aromatic substitution compared to benzene. pearson.com

However, the introduction of electron-donating groups (EDGs) can significantly alter this electronic landscape, creating an "electronically activated" or electron-rich pyridine system. In 2-Chloro-4,6-dimethoxy-3-pyridinamine, the ring is polysubstituted with powerful EDGs: one amino group and two methoxy (B1213986) groups. These groups increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack and modifying its reactivity profile. Such activation is a key strategy for tuning the electronic properties and, consequently, the chemical reactivity of the pyridine core for specific applications, such as catalysis. nih.govrsc.org While EDGs enhance reactivity, the inherent Lewis basicity of the pyridine nitrogen can sometimes pose challenges in catalytic processes, such as C-H functionalization, by potentially deactivating the catalyst. nih.govresearchgate.net

Strategic Importance of Halogenated and Alkoxy-Substituted Pyridines

The presence of both halogen (chloro) and alkoxy (methoxy) substituents on the pyridine ring is of strategic importance for synthetic chemists.

Halogenated Pyridines : Halopyridines are critical building blocks in the synthesis of pharmaceuticals and agrochemicals. researchgate.net The halogen atom, in this case, chlorine, serves as a versatile synthetic "handle." It is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions and can participate in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the straightforward introduction of carbon, nitrogen, and oxygen-based substituents, enabling the rapid diversification of the molecular scaffold. researchgate.net Although halogenation of pyridines can be challenging to control regioselectively, methods have been developed to achieve functionalization at specific positions. researchgate.netresearchgate.net

Alkoxy-Substituted Pyridines : Alkoxy groups, such as the methoxy groups in the target molecule, are strong electron-donating groups that activate the ring towards electrophilic substitution. Beyond their electronic influence, they can significantly impact the physicochemical properties of a molecule. They can modulate lipophilicity, improve metabolic stability, and participate in hydrogen bonding interactions with biological targets, which is a crucial aspect of drug design. nih.gov The synthesis of specific alkoxy-substituted pyridines has been a key step in the development of potent and selective drug candidates. nih.gov

Contextualizing this compound within Related Heterocyclic Architectures

The structural features of this compound place it among several important classes of heterocyclic compounds. Its multifunctionality suggests a high potential for synthetic elaboration and as a scaffold for generating libraries of complex molecules.

Table 1: Comparison of this compound with Structurally Related Heterocycles

| Compound/Scaffold | Key Structural Features | Primary Area of Importance |

| This compound | Polysubstituted, electron-rich pyridine with chloro, methoxy, and amino groups. | Potential intermediate in organic synthesis and medicinal chemistry. |

| 4-Dimethylaminopyridine (DMAP) | Electron-rich pyridine with a strong electron-donating amino group. | Widely used as a nucleophilic catalyst in organic synthesis. |

| 2-Chloropyridine (B119429) | A simple halopyridine. | Common building block for introducing the pyridyl moiety via cross-coupling or SNAr reactions. |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | A triazine ring with two methoxy groups and one chlorine atom. biosynth.comnih.gov | A stable and highly reactive peptide coupling agent used in amide and ester synthesis. biosynth.comsigmaaldrich.com |

The combination of an amine, two methoxy groups, and a chlorine atom on a pyridine core is reminiscent of highly functionalized reagents used in modern synthesis. For instance, the related heterocyclic compound 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is a widely used coupling reagent. biosynth.com The electronic and steric environment of this compound suggests it could serve as a unique building block, offering a distinct pattern of reactivity and substitution for the construction of novel and complex molecular architectures.

Table 2: Properties of Selected Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Chloro-3-methoxy-2-pyridinamine | 175965-93-2 | C₆H₇ClN₂O | 158.59 |

| 2-Chloro-3-methoxy-4-pyridinamine | 1227600-23-8 | C₆H₇ClN₂O | 158.59 |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | 3140-73-6 | C₅H₆ClN₃O₂ | 175.57 |

Structure

3D Structure

Properties

Molecular Formula |

C7H9ClN2O2 |

|---|---|

Molecular Weight |

188.61 g/mol |

IUPAC Name |

2-chloro-4,6-dimethoxypyridin-3-amine |

InChI |

InChI=1S/C7H9ClN2O2/c1-11-4-3-5(12-2)10-7(8)6(4)9/h3H,9H2,1-2H3 |

InChI Key |

UDNSDNAFYMFUGW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC(=C1N)Cl)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 4,6 Dimethoxy 3 Pyridinamine

Retrosynthetic Analysis and Key Disconnection Strategies

A plausible retrosynthetic analysis of 2-Chloro-4,6-dimethoxy-3-pyridinamine suggests several key disconnection points. The primary amine at the C-3 position can be envisioned as arising from the reduction of a nitro group, a common and reliable transformation. This leads to the intermediate 2-chloro-4,6-dimethoxy-3-nitropyridine .

Further disconnection of this intermediate involves the sequential or concurrent introduction of the chloro and methoxy (B1213986) groups. A logical precursor would be a di- or tri-halogenated pyridine (B92270), which allows for regioselective nucleophilic substitution by methoxide (B1231860) ions. For instance, a trichloropyridine such as 2,3,4-trichloro-6-methoxypyridine or a related polychlorinated pyridine could serve as a starting point. The differential reactivity of the chloro substituents at various positions on the pyridine ring is key to this strategy.

Alternatively, one could consider building the pyridine ring from acyclic precursors already containing some of the required functionalities. This approach, often involving condensation reactions, can offer a high degree of control over the substitution pattern.

A simplified retrosynthetic pathway is outlined below:

Classical and Modern Approaches to Substituted Pyridinamines

The synthesis of substituted pyridinamines has evolved from classical multi-step procedures to more efficient modern catalytic methods.

The regioselective functionalization of pre-existing pyridine rings is a common strategy. Starting with a commercially available or readily synthesized pyridine derivative, functional groups can be introduced in a stepwise manner. For the target molecule, a potential starting material could be a dichloromethoxypyridine. For example, the synthesis of 2,6-dichloro-4-methoxypyridine (B106899) from 2,4,6-trichloropyridine (B96486) has been reported with high yield through nucleophilic aromatic substitution with sodium methoxide.

The introduction of the amino group at the 3-position often proceeds via nitration followed by reduction. The nitration of pyridine rings, particularly those bearing electron-donating groups like methoxy substituents, must be carefully controlled to achieve the desired regioselectivity. The directing effects of the existing substituents play a crucial role. For instance, the nitration of 2-chloro-6-methoxypyridine (B123196) has been achieved using a mixture of nitric and sulfuric acid, yielding the 3-nitro derivative.

The introduction of chloro and methoxy groups onto a pyridine ring can be achieved through various methods. Chlorination can be accomplished using reagents like phosphorus oxychloride (POCl₃) or chlorine gas. The position of chlorination is dictated by the electronic properties of the existing substituents.

Methoxy groups are typically introduced via nucleophilic substitution of a halide (usually chloride or bromide) with sodium methoxide. The reactivity of halopyridines towards nucleophilic substitution is dependent on the position of the halogen and the presence of other electron-withdrawing or -donating groups. For instance, chloro groups at the 2- and 4-positions of the pyridine ring are generally more susceptible to nucleophilic attack than those at the 3-position.

A plausible synthetic sequence could involve:

Synthesis of a dichloromethoxypyridine precursor.

Regioselective nitration at the 3-position.

Selective methoxylation to replace one of the chloro groups.

Reduction of the nitro group to the desired amine.

The following table summarizes some key transformations for the introduction of these functional groups:

| Transformation | Reagents and Conditions | Precursor Type | Product Type |

| Chlorination | POCl₃, heat | Pyridone | Chloropyridine |

| Nitration | HNO₃, H₂SO₄ | Substituted Pyridine | Nitropyridine |

| Methoxylation | NaOMe, MeOH or DMF | Chloropyridine | Methoxypyridine |

| Nitro Reduction | Fe/HCl, H₂/Pd-C, SnCl₂ | Nitropyridine | Aminopyridine |

Catalytic Transformations in the Synthesis of this compound

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and functional group tolerance.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in pyridine synthesis.

Suzuki Coupling: This reaction involves the coupling of a boronic acid or ester with a halide or triflate, catalyzed by a palladium complex. It is widely used for the synthesis of biaryl and heteroaryl compounds. In the context of the target molecule, a Suzuki coupling could be employed to introduce a methoxy-substituted aryl group to a pyridine core, although it is more commonly used for C-C bond formation. More relevantly, variations of Suzuki coupling can be used for C-N bond formation to introduce the amino group. nih.gov

Sonogashira Coupling: This palladium/copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. While not directly applicable for the introduction of the substituents in the target molecule, it is a valuable tool for the functionalization of pyridine rings with alkynyl groups, which can then be further transformed. scirp.orgresearchgate.net

Ullmann Condensation: This copper-catalyzed reaction is particularly useful for the formation of C-N and C-O bonds. An Ullmann-type amination could be a viable method for introducing the amino group at the 3-position of a suitable 2-chloro-3-halo-4,6-dimethoxypyridine precursor. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and regioselectivity.

The following table provides an overview of these coupling reactions in the context of pyridine functionalization:

| Coupling Reaction | Catalyst System | Reactants | Bond Formed |

| Suzuki | Pd(0) complex, Base | Aryl/vinyl halide + Aryl/vinyl boronic acid | C-C |

| Sonogashira | Pd(0)/Cu(I) complex, Base | Aryl/vinyl halide + Terminal alkyne | C-C (sp²-sp) |

| Ullmann | Cu(I) salt, Ligand, Base | Aryl halide + Amine/Alcohol | C-N / C-O |

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to metal-catalyzed reactions.

Organocatalysis: Organocatalytic methods for the functionalization of pyridines are being developed, often involving the activation of the pyridine ring through the formation of pyridinium (B92312) salts or ylides. While direct application to the synthesis of this compound is not yet well-established, the field is rapidly advancing and may offer future synthetic routes.

Biocatalysis: Biocatalytic approaches, utilizing enzymes or whole microorganisms, offer high selectivity and mild reaction conditions. Enzymes such as aminotransferases could potentially be used for the direct amination of a suitable pyridine precursor. However, the development of biocatalysts for such specific and highly substituted heterocycles is still an area of active research.

Information regarding the synthesis of this compound is not available in the provided search results.

Following a comprehensive search for scientific literature, no specific methods, protocols, or analyses pertaining to the synthesis of the chemical compound this compound could be located. The search results consistently yielded information on related but structurally distinct compounds, such as:

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) : A commonly cited coupling reagent used in amide and ester formation.

2-Chloro-4,6-dimethoxypyrimidine : An intermediate used in the synthesis of various chemical products.

Other substituted pyridines and pyrimidines, which differ in their substitution patterns from the requested compound.

The provided outline requires detailed information on "Sustainable and Green Chemistry Protocols" and a "Comparative Analysis of Synthetic Route Efficiency, Selectivity, and Atom Economy" specifically for this compound. Without primary or secondary research data on the synthesis of this exact molecule, it is not possible to generate the requested scientifically accurate and detailed article.

General principles of green chemistry, such as atom economy, and synthetic strategies for other heterocyclic compounds were found, but these cannot be specifically applied to this compound without relevant research. Therefore, the content required to fulfill the request as outlined is not available.

Chemical Reactivity and Mechanistic Studies of 2 Chloro 4,6 Dimethoxy 3 Pyridinamine

Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position and Related Sites

The chemical reactivity of 2-Chloro-4,6-dimethoxy-3-pyridinamine is significantly influenced by the presence of a chlorine atom at the C-2 position of the pyridine (B92270) ring. This position, being ortho to the ring nitrogen, is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom lowers the electron density at the C-2 and C-4 positions, making them susceptible to attack by nucleophiles. stackexchange.comechemi.com

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net For an attack at the C-2 position, one of the resonance structures can place the negative charge on the electronegative nitrogen atom, which provides significant stabilization for the intermediate and facilitates the reaction. stackexchange.comechemi.com The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substitution product.

Table 1: General Reactivity of Substituted 2-Chloropyridines in SNAr Reactions This table presents generalized findings for analogous compounds to illustrate expected reactivity patterns.

| Nucleophile | Substituent Effect on Pyridine Ring | General Reaction Conditions | Expected Outcome with this compound |

|---|---|---|---|

| Amines (e.g., Piperidine) | Electron-withdrawing groups enhance rate | Heating in a suitable solvent (e.g., ethanol, DMF) | Substitution of the C-2 chlorine with the amine |

| Alkoxides (e.g., NaOMe) | Electron-withdrawing groups enhance rate | Often proceeds at lower temperatures than with amines | Formation of a 2,4,6-trimethoxy-3-pyridinamine derivative |

| Thiols (e.g., Thiophenol) | Sensitive to electronic and steric factors | Base catalysis is often required | Displacement of chloride to form a thioether |

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects of Substituents

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing effect of the electronegative nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.orgijrar.org Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is readily protonated, leading to the formation of a pyridinium (B92312) ion. This further increases the deactivation of the ring. wikipedia.orgrsc.org

However, the reactivity of this compound towards EAS is modulated by its substituents. The directing effects of these groups must be considered:

Amino group (-NH₂) at C-3: A powerful activating group and is ortho, para-directing. It strongly directs incoming electrophiles to the C-2 and C-4 positions.

Methoxy (B1213986) groups (-OCH₃) at C-4 and C-6: These are also strong activating groups due to their +M (mesomeric) effect and are ortho, para-directing. youtube.com The C-4 methoxy group directs towards C-3 and C-5, while the C-6 methoxy group directs towards C-5.

Chloro group (-Cl) at C-2: A deactivating group due to its -I (inductive) effect, but it is ortho, para-directing. It directs towards C-3 and C-5.

Pyridine Nitrogen : Strongly deactivating and meta-directing. stackexchange.com

The only available position for substitution on the ring is C-5. The directing effects of the substituents converge on this position. The amino group at C-3 does not direct to C-5, but the methoxy groups at C-4 and C-6, and the chloro group at C-2 all direct towards the C-5 position. The powerful activating effects of the amino and two methoxy groups work in concert to counteract the deactivating influence of the ring nitrogen and the chloro group. This concerted activation makes the C-5 position the sole and most probable site for electrophilic attack, should the reaction conditions be sufficient to overcome the inherent low reactivity of the pyridine core.

Reactivity of the Pyridinamine Moiety: Amine Functionalization and Derivatization

The primary amino group at the C-3 position behaves as a typical aromatic amine, allowing for a variety of functionalization and derivatization reactions. This reactivity is crucial for the synthesis of more complex molecules. Common transformations include:

Acylation: The amine can react with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common method for protecting the amino group or for introducing new functional moieties.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines, although controlling the degree of alkylation can be challenging.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures would convert the primary amino group into a diazonium salt. Pyridiniazonium salts are often highly reactive and can be used as intermediates in subsequent reactions, such as Sandmeyer reactions to introduce a variety of substituents at the C-3 position.

Formation of Schiff Bases: Condensation with aldehydes or ketones yields imines (Schiff bases), which are versatile intermediates in organic synthesis.

The electronic environment of the pyridine ring, influenced by the methoxy and chloro substituents, will modulate the nucleophilicity of the amino group. The electron-donating methoxy groups may slightly enhance its nucleophilicity compared to an unsubstituted 3-aminopyridine (B143674).

Influence of Methoxy Substituents on Electronic Properties and Reaction Pathways

The two methoxy groups at positions C-4 and C-6 play a pivotal role in determining the electronic landscape and subsequent reactivity of the molecule. Methoxy groups exert a dual electronic effect: a powerful electron-donating mesomeric effect (+M) and a weaker electron-withdrawing inductive effect (-I). youtube.com For reactions involving the aromatic ring, the +M effect is typically dominant.

Influence on SNAr: The electron-donating nature of the methoxy groups increases the electron density on the pyridine ring, which generally disfavors nucleophilic attack. However, in the case of SNAr at the C-2 position, the stabilization of the Meisenheimer intermediate is the key factor. The methoxy group at C-4 can participate in the resonance stabilization of the negative charge in the intermediate formed upon nucleophilic attack at C-2. This stabilization can influence the reaction rate. researchgate.net

Influence on EAS: As discussed previously, the strong +M effect of both methoxy groups significantly activates the ring towards electrophilic attack. They increase the nucleophilicity of the ring, particularly at the C-5 position, making EAS reactions more feasible than in an unsubstituted pyridine. youtube.com

Influence on Amine Reactivity: The methoxy groups can subtly influence the basicity and nucleophilicity of the C-3 amino group through their electronic effects transmitted through the ring system.

Studies on related methoxy-substituted aromatic systems have shown that the position of the methoxy group is critical in determining its impact on reaction intermediates and transition state energies. mdpi.com

Radical Reactions and Single Electron Transfer (SET) Processes

While ionic reactions like SNAr and EAS are common for pyridine derivatives, radical reactions and single-electron transfer (SET) processes represent an alternative reactivity pathway. The literature on radical reactions specifically for this compound is sparse. However, general principles of pyridine chemistry suggest potential avenues for such transformations.

SET processes can be initiated photochemically or through redox-active species. nih.govdigitellinc.com Aromatic N-oxides, for example, are known to undergo SET to generate reactive radicals. nih.govresearchgate.net Although the target molecule is not an N-oxide, the pyridine nitrogen's lone pair and the pi-system could potentially participate in SET processes under specific conditions. For example, photocatalytic methods could generate radical species that might add to the pyridine ring. chinesechemsoc.org DFT modeling studies on related systems have explored the feasibility of SET pathways in substitution reactions, suggesting they can be competitive with ionic mechanisms under certain conditions. mdpi.com

Studies on Reaction Kinetics and Thermodynamics

Quantitative studies on the reaction kinetics and thermodynamics of this compound are not widely available in the surveyed literature. However, kinetic data from analogous systems provide valuable insights. For example, kinetic studies of SNAr reactions on various chloropyridines with nucleophiles like piperidine (B6355638) have been conducted. rsc.org These studies generally show that the reactions follow second-order kinetics, with the rate being dependent on the concentrations of both the substrate and the nucleophile. libretexts.org

The rate of SNAr reactions is highly dependent on the substituents on the pyridine ring. Electron-withdrawing groups typically accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate, while electron-donating groups tend to slow it down. researchgate.net Therefore, it is expected that the SNAr reaction of this compound would be slower than that of a 2-chloropyridine (B119429) bearing electron-withdrawing groups like a nitro group.

Thermodynamic data for reactions involving substituted pyridines, such as heats of reaction, can be estimated using computational methods. nist.gov Such calculations can help predict the favorability of different reaction pathways.

Table 2: Predicted Relative Kinetic Effects of Substituents on Reactions This table provides a qualitative prediction based on established chemical principles.

| Reaction Type | Substituent | Electronic Effect | Predicted Impact on Reaction Rate |

|---|---|---|---|

| SNAr at C-2 | -NH₂, -OCH₃ | Electron-Donating (+M) | Decrease |

| SNAr at C-2 | Pyridine N | Electron-Withdrawing (-I, -M) | Increase |

| EAS at C-5 | -NH₂, -OCH₃ | Electron-Donating (+M) | Increase |

| EAS at C-5 | -Cl | Electron-Withdrawing (-I) | Decrease |

| EAS at C-5 | Pyridine N | Electron-Withdrawing (-I, -M) | Decrease |

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods

Modern analytical and computational techniques are invaluable for elucidating the complex reaction mechanisms of substituted heterocycles. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are essential for identifying reaction intermediates and final products, thus providing concrete evidence for proposed pathways.

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for studying reaction mechanisms at a molecular level. researchgate.netnih.gov DFT calculations can be used to:

Model Reaction Pathways: The entire energy profile of a reaction, including reactants, transition states, intermediates, and products, can be calculated. rsc.orgmdpi.com

Predict Regioselectivity: By comparing the activation energies for competing pathways (e.g., nucleophilic attack at C-2 vs. other positions), the observed regioselectivity can be explained and predicted. wuxiapptec.comwuxiapptec.com

Analyze Electronic Structure: DFT can be used to analyze the distribution of electron density, molecular orbitals (like HOMO and LUMO), and the nature of bonding in intermediates like the Meisenheimer complex. researchgate.net This helps in understanding how substituents influence reactivity. For example, analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most electrophilic sites in the molecule, which are prone to nucleophilic attack. wuxiapptec.comresearchgate.net

Investigate Transition States: The geometry and energy of transition states can be calculated, providing insight into the rate-determining step of the reaction. researchgate.net

For this compound, DFT studies would be instrumental in quantifying the electronic effects of the substituents, calculating the energy barriers for SNAr and EAS reactions, and confirming the stability of the proposed intermediates.

Derivatization and Structural Diversification of 2 Chloro 4,6 Dimethoxy 3 Pyridinamine

Synthesis of Novel Heterocyclic Systems Incorporating the 2-Chloro-4,6-dimethoxy-3-pyridinamine Core

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems. The presence of the ortho-amino and chloro substituents facilitates cyclization reactions to form novel polycyclic structures. These reactions often proceed through intramolecular nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions followed by cyclization.

For instance, condensation reactions of the amino group with various electrophiles can be employed to construct fused pyrimidine, pyrazine, or imidazole (B134444) rings. A general approach involves the reaction of the pyridinamine with a bifunctional electrophile, leading to the formation of a new heterocyclic ring fused to the pyridine (B92270) core. One potential synthetic route could involve the reaction with a β-ketoester to yield a pyridopyrimidinone derivative.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be utilized to introduce aryl, heteroaryl, or vinyl groups at the 2-position. Subsequent intramolecular cyclization can then lead to the formation of complex polycyclic aromatic systems. For example, coupling with an ortho-substituted arylboronic acid could be followed by an intramolecular C-N or C-C bond formation to generate a tricyclic system.

Multicomponent reactions (MCRs) also offer an efficient strategy for the construction of complex heterocyclic systems from the this compound core in a single step. nih.gov An example of a potential MCR could involve the reaction of the pyridinamine, an aldehyde, and an isocyanide to generate a fused imidazole derivative.

| Reactant 1 | Reactant 2 | Reaction Type | Resulting Heterocyclic System | Potential Catalyst/Conditions |

| This compound | β-Ketoester | Condensation/Cyclization | Pyridopyrimidinone | Acid or base catalysis, heat |

| This compound | ortho-Formylphenylboronic acid | Suzuki Coupling/Cyclization | Fused Pyridobenzodiazepine | Pd catalyst, base, heat |

| This compound | Aldehyde, Isocyanide | Multicomponent Reaction | Fused Pyrazolo[3,4-b]pyridine | Lewis acid catalysis |

Functional Group Interconversions and Orthogonal Protecting Group Strategies

The functional groups present on the this compound scaffold can be interconverted to access a wider range of derivatives. The methoxy (B1213986) groups can be demethylated to the corresponding hydroxypyridines, which can then be further functionalized. The amino group can be acylated, alkylated, or converted to other nitrogen-containing functionalities. The chloro group is a key handle for nucleophilic substitution and cross-coupling reactions.

In complex synthetic sequences, orthogonal protecting group strategies are crucial to selectively mask and deprotect the different functional groups. ub.edunih.gov For example, the amino group could be protected with a Boc (tert-butyloxycarbonyl) group, which is stable to the conditions of many cross-coupling reactions and can be removed under acidic conditions. The potential hydroxyl groups (from demethylation) could be protected with a silyl (B83357) ether, which is labile under fluoride-mediated deprotection conditions. This allows for the sequential modification of different parts of the molecule without unintended side reactions.

| Functional Group | Initial Protection | Deprotection Conditions | Subsequent Functionalization |

| Amino Group | Boc (tert-butyloxycarbonyl) | Trifluoroacetic acid | Acylation, Alkylation |

| Hydroxyl Group (after demethylation) | TBDMS (tert-butyldimethylsilyl) | Tetrabutylammonium fluoride | Etherification, Esterification |

| Chloro Group | (No protection needed) | - | Nucleophilic substitution, Cross-coupling |

Regioselective and Stereoselective Modifications

Regioselectivity is a critical aspect when modifying the this compound core. nih.gov Nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring are highly regioselective, with the chloro group at the 2-position being the primary site for substitution. This is due to the electron-withdrawing nature of the pyridine nitrogen and the activating effect of the other substituents.

Metal-catalyzed cross-coupling reactions also exhibit high regioselectivity, primarily occurring at the C-Cl bond. nih.gov This allows for the selective introduction of a wide variety of substituents at the 2-position.

While the core scaffold is achiral, stereoselective modifications can be introduced by reacting it with chiral reagents or by employing chiral catalysts. For example, the synthesis of chiral side chains that are then attached to the pyridine core can lead to diastereomeric or enantiomeric products. Asymmetric catalysis could be employed in reactions involving the substituents, for instance, in the reduction of a ketone to a chiral alcohol on a side chain introduced at the 2-position.

| Reaction Type | Position of Modification | Controlling Factors | Example of Transformation |

| Nucleophilic Aromatic Substitution | 2-position (C-Cl) | Electronic effects of the pyridine ring | Reaction with an amine to give a 2-amino derivative |

| Suzuki Cross-Coupling | 2-position (C-Cl) | Palladium catalysis | Reaction with an arylboronic acid to give a 2-aryl derivative |

| Asymmetric Reduction | Side chain at 2-position | Chiral catalyst (e.g., Noyori catalyst) | Reduction of a keto group to a chiral alcohol |

Design and Synthesis of Compound Libraries Based on the this compound Scaffold

The this compound scaffold is an excellent starting point for the construction of compound libraries for high-throughput screening in drug discovery and materials science. nih.govnih.govresearchgate.net Its multiple points of diversification allow for the rapid generation of a large number of structurally diverse analogs.

A common strategy for library synthesis involves a parallel synthesis approach where the core scaffold is reacted with a variety of building blocks. For example, the chloro group at the 2-position can be reacted with a library of amines or boronic acids. The amino group at the 3-position can be acylated with a diverse set of carboxylic acids. The methoxy groups at the 4- and 6-positions can be demethylated and subsequently reacted with a range of alkyl halides.

Combinatorial chemistry techniques can be employed to efficiently generate large libraries of compounds. This can involve solid-phase synthesis where the scaffold is attached to a resin, allowing for easy purification after each reaction step.

| Diversification Point | Reaction Type | Building Block Library | Resulting Diversity |

| 2-position (Chloro) | Suzuki Coupling | Aryl/Heteroaryl boronic acids | Varied aromatic substituents |

| 3-position (Amino) | Acylation | Carboxylic acids | Diverse amide functionalities |

| 4,6-positions (Methoxy) | Demethylation/Alkylation | Alkyl halides | Different ether side chains |

Development of Advanced Synthetic Building Blocks from this compound

Beyond its direct use in the synthesis of final compounds, this compound can be transformed into more advanced synthetic building blocks. These building blocks can then be used in more complex synthetic routes.

For example, the chloro group can be converted to other functional groups such as a boronic ester, a stannane, or a zincate, creating a new set of building blocks for further cross-coupling reactions. The amino group can be diazotized and converted to a variety of other functionalities, including a hydroxyl, a cyano, or a halogen group, further expanding the synthetic utility of the scaffold.

These advanced building blocks can be designed to have specific reactivity profiles, allowing for their use in a wider range of chemical transformations and the synthesis of more complex molecular architectures.

| Initial Scaffold | Transformation | Advanced Building Block | Potential Application |

| This compound | Miyaura Borylation | 2-(Boronic ester)-4,6-dimethoxy-3-pyridinamine | Suzuki coupling reactions at the 2-position |

| This compound | Sandmeyer Reaction (via diazotization of amino group) | 2-Chloro-3-cyano-4,6-dimethoxypyridine | Further functionalization of the cyano group |

| This compound | Stille Coupling Precursor Synthesis | 2-(Tributylstannyl)-4,6-dimethoxy-3-pyridinamine | Stille coupling reactions at the 2-position |

Applications of 2 Chloro 4,6 Dimethoxy 3 Pyridinamine As a Synthetic Intermediate

Utilization in the Construction of Complex Organic Molecules

No specific examples were found in the reviewed literature.

Precursor for Advanced Heterocyclic Compounds with Tailored Electronic and Steric Profiles

No specific examples were found in the reviewed literature.

Role in the Design and Synthesis of Molecular Scaffolds for Chemical Biology Research

No specific examples were found in the reviewed literature.

Applications in Ligand Development for Catalysis and Coordination Chemistry

No specific examples were found in the reviewed literature.

Potential in the Synthesis of Agrochemical Research Candidates (Focus on chemical synthesis, not efficacy or safety)

No specific examples were found in the reviewed literature.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 4,6 Dimethoxy 3 Pyridinamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Chloro-4,6-dimethoxy-3-pyridinamine. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY, HSQC, and HMBC, allows for the precise assignment of all proton and carbon signals.

In the ¹H NMR spectrum, the aromatic proton on the pyridine (B92270) ring is expected to appear as a singlet, with its chemical shift influenced by the surrounding substituents. The protons of the two methoxy (B1213986) groups would likely appear as distinct singlets, and the amine (-NH₂) protons would present as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon framework. The chemical shifts of the pyridine ring carbons are diagnostic of the substitution pattern. For instance, carbons bonded to the electronegative chlorine atom and nitrogen atom will be significantly shifted. Data from related 3-aminopyridine (B143674) structures can help in predicting these shifts. chemicalbook.comnih.govchemicalbook.com Advanced techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed to probe through-space interactions, offering insights into the preferred conformation of the molecule, particularly the orientation of the methoxy and amine substituents relative to the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted chemical shifts (ppm) are relative to TMS and are based on data from analogous substituted pyridines.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H5 | 6.0 - 6.5 | - |

| NH₂ | 4.5 - 5.5 (broad) | - |

| OCH₃ (C4) | 3.9 - 4.1 | 55 - 57 |

| OCH₃ (C6) | 3.8 - 4.0 | 54 - 56 |

| C2 | - | 145 - 150 |

| C3 | - | 125 - 130 |

| C4 | - | 158 - 162 |

| C5 | - | 90 - 95 |

| C6 | - | 160 - 164 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is crucial for confirming the molecular weight of this compound and for elucidating its fragmentation pathways under ionization. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic pattern, with an approximate intensity ratio of 3:1 for the ³⁵Cl and ³⁷Cl isotopes. youtube.com

Electron ionization (EI) or atmospheric pressure chemical ionization (APCI) would likely induce fragmentation. bris.ac.uk The fragmentation pattern provides valuable structural information. Expected fragmentation pathways for this molecule include:

Loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to a stable cation.

Loss of a chlorine radical (•Cl) , a common fragmentation for halogenated compounds. miamioh.edu

Consecutive losses of formaldehyde (B43269) (CH₂O) from the methoxy groups.

Cleavage of the pyridine ring itself, leading to smaller charged fragments.

By analyzing these fragments, the connectivity of the atoms within the molecule can be pieced together, corroborating the structure determined by NMR.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule, providing a fingerprint for the functional groups present. elixirpublishers.com For this compound, characteristic vibrational frequencies can be assigned to specific bonds and functional groups. researchgate.netcdnsciencepub.comresearchgate.net

N-H stretching: The amine group will exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region of the IR spectrum.

C-H stretching: Aromatic C-H stretches from the pyridine ring are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methoxy groups will appear just below 3000 cm⁻¹.

C=C and C=N stretching: The pyridine ring vibrations will produce a series of characteristic bands in the 1400-1600 cm⁻¹ region. cdnsciencepub.com

C-O stretching: The C-O bonds of the dimethoxy groups will show strong absorptions, typically in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C-Cl stretching: The carbon-chlorine stretch is expected in the lower frequency region of the IR spectrum, typically between 600-800 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the pyridine ring and other non-polar bonds.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2980 | IR, Raman |

| Pyridine Ring (C=C, C=N) Stretches | 1400 - 1600 | IR, Raman |

| C-O-C Asymmetric Stretch | 1200 - 1300 | IR |

| C-O-C Symmetric Stretch | 1000 - 1100 | IR |

| C-Cl Stretch | 600 - 800 | IR, Raman |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions

Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions that govern the supramolecular architecture. researchgate.net For this compound, several types of interactions are anticipated:

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, while the pyridine nitrogen and methoxy oxygen atoms can act as acceptors, leading to the formation of intricate hydrogen-bonded networks.

Halogen Bonding: The chlorine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) that interacts with nucleophilic atoms like nitrogen or oxygen on neighboring molecules. acs.orgmdpi.comrsc.org

π-π Stacking: The electron-rich pyridine rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

These non-covalent interactions are crucial in determining the physical properties of the solid material. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions.

The pyridine ring, along with its substituents (amino and methoxy groups), constitutes the chromophore. The π → π* transitions, typically of high intensity, arise from the excitation of electrons from bonding to anti-bonding π orbitals of the aromatic system. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons from the nitrogen of the amino group or the pyridine ring, or the oxygen of the methoxy groups, into anti-bonding π* orbitals. The position and intensity of these absorption bands can be influenced by solvent polarity. For example, the UV spectrum of 3-aminopyridine in HCl solution shows characteristic absorption bands at 249 nm and 317 nm. researchgate.net Similar transitions would be expected for the title compound, with shifts due to the additional chloro and dimethoxy substituents. nih.gov

Dynamic NMR and Exchange Spectroscopy for Investigating Intramolecular Dynamics and Tautomerism

Dynamic NMR (DNMR) techniques are powerful for studying time-dependent phenomena such as conformational changes and chemical exchange. nih.govnih.gov For this compound, several dynamic processes could be investigated.

One potential area of study is the restricted rotation around the C3-NH₂ bond and the C4/C6-OCH₃ bonds. rsc.orgbenthamdirect.com At low temperatures, this rotation might be slow enough on the NMR timescale to result in distinct signals for different rotamers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals. Line-shape analysis of these variable-temperature NMR spectra can provide the activation energy for these rotational barriers.

Another possibility is the investigation of potential tautomerism. While the aminopyridine tautomer is generally favored, exchange spectroscopy (EXSY) could be used to detect any minor tautomeric forms, such as the iminopyridine tautomer, that might exist in equilibrium. researchgate.netpsu.edunih.govrsc.org The presence of cross-peaks in an EXSY spectrum would indicate chemical exchange between different species.

Theoretical and Computational Chemistry Studies on 2 Chloro 4,6 Dimethoxy 3 Pyridinamine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations can elucidate reactivity, stability, and various other chemical behaviors.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For a molecule like 2-Chloro-4,6-dimethoxy-3-pyridinamine, the HOMO is likely to be localized on the electron-rich pyridine (B92270) ring and the amino group, while the LUMO may be distributed over the ring and the electron-withdrawing chloro group.

Electrostatic Potential (ESP): The molecular electrostatic potential map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In the case of this compound, the ESP map would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy (B1213986) groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amino group, suggesting sites for nucleophilic interaction.

Reactivity Descriptors: Various global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's chemical behavior.

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | A measure of the molecule's polarizability |

| Electrophilicity Index (ω) | μ2 / (2η) | A measure of the electrophilic power |

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the C-O bonds of the methoxy groups and the C-N bond of the amino group, can lead to various conformers with different energies.

Energy Landscape Mapping: The results of the PES scan can be used to construct an energy landscape map, which provides a comprehensive view of the conformational possibilities. This map would highlight the low-energy, and therefore more populated, conformations of the molecule at a given temperature.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Solvent Effects: The presence of a solvent can influence the conformational preferences and electronic properties of the molecule. MD simulations in different solvents (e.g., water, methanol, DMSO) would reveal how the solvent polarity and hydrogen bonding capabilities affect the structure and dynamics of this compound. For example, polar solvents might stabilize conformations with larger dipole moments.

Intermolecular Interactions: MD simulations can also be used to study how molecules of this compound interact with each other. By analyzing the radial distribution functions, one can understand the preferred intermolecular distances and orientations, providing insights into potential crystal packing or aggregation behavior.

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to validate the computed structure and electronic properties.

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted spectra can aid in the assignment of experimental signals and confirm the molecular structure. For instance, the chemical shifts of the methoxy protons and the aromatic protons would be sensitive to the electronic environment.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for IR and Raman spectroscopy can be computed from the second derivatives of the energy. The predicted vibrational spectrum provides a fingerprint of the molecule, with specific peaks corresponding to the stretching and bending modes of different functional groups (e.g., N-H stretch, C-O stretch, aromatic C-H bends).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis). This would provide information about the electronic transitions, such as the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. The transitions are often from HOMO to LUMO or other low-lying unoccupied orbitals.

In Silico Docking Studies for Hypothetical Binding Interactions

While no specific biological activity is stated for this compound, in silico molecular docking can be used to hypothetically explore its potential binding interactions with various protein targets. nih.gov This is a purely theoretical exercise to understand the types of interactions the molecule could form within a protein's binding pocket.

Methodology: Docking involves placing the molecule (ligand) into the binding site of a protein (receptor) in various orientations and conformations and then scoring these poses based on their predicted binding affinity. The scoring functions typically account for electrostatic interactions, hydrogen bonding, van der Waals forces, and solvation effects.

Hypothetical Interactions: Based on its structure, this compound has several features that could contribute to binding with a hypothetical protein target:

The amino group and the pyridine nitrogen can act as hydrogen bond donors and acceptors.

The aromatic ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The methoxy groups can also act as hydrogen bond acceptors.

The chloro group can form halogen bonds or participate in hydrophobic interactions.

A hypothetical docking study might reveal that the molecule fits well into a binding pocket, forming specific hydrogen bonds with polar residues and hydrophobic interactions with nonpolar residues. The calculated binding energy would provide a theoretical estimate of the binding affinity.

| Potential Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residue |

| Hydrogen Bond Donor | Amino group (-NH₂) | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Pyridine Nitrogen, Methoxy Oxygens | Arginine, Lysine, Serine, Threonine |

| π-π Stacking | Pyridine ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interaction | Chloro group, Methyl groups | Leucine, Isoleucine, Valine, Alanine |

| Halogen Bond | Chloro group | Carbonyl oxygen of the protein backbone |

Future Directions and Emerging Research Avenues for 2 Chloro 4,6 Dimethoxy 3 Pyridinamine Research

Development of Novel Catalytic Transformations Involving the Pyridine (B92270) Core

There is no available literature detailing the use of 2-Chloro-4,6-dimethoxy-3-pyridinamine in the development of novel catalytic transformations. Research into its potential as a substrate or ligand in cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, or C-H activation remains unpublished. The reactivity of its pyridine core and the influence of its specific substitution pattern (chloro, dimethoxy, and amine groups) in catalytic cycles have not been investigated.

Exploration of Bio-orthogonal and Click Chemistry Applications

The exploration of this compound in the realms of bio-orthogonal and click chemistry is an uninvestigated area. There are no reports of this compound being functionalized for use as a bio-orthogonal probe or for participation in click chemistry ligations, such as strain-promoted azide-alkyne cycloadditions or tetrazine ligations. Its potential for labeling biomolecules in living systems is currently unknown.

Integration into Advanced Materials Science Research (e.g., specialized polymers, optoelectronic compounds)

Information regarding the integration of this compound into advanced materials is not present in the current scientific literature. There are no studies on its use as a monomer for specialized polymers or as a component in the synthesis of optoelectronic compounds, such as those used in organic light-emitting diodes (OLEDs) or conductive polymers.

Design of Next-Generation Molecular Scaffolds with Enhanced Functionality

While the pyridine scaffold is recognized for its importance in medicinal chemistry and drug discovery, there is no specific research available on the use of this compound as a foundational structure for the design of next-generation molecular scaffolds with enhanced functionalities. Its potential as a building block for more complex, biologically active molecules has not been documented.

Addressing Remaining Challenges in Regioselectivity and Sustainable Synthesis

Specific challenges concerning the regioselectivity of functionalizing this compound have not been addressed in published research. Furthermore, there is a lack of information on the development of sustainable or "green" synthetic routes for its preparation. The optimization of its synthesis to improve yield, reduce waste, and utilize environmentally benign reagents remains an open area for investigation.

Due to the absence of research data, the creation of data tables with detailed research findings is not possible at this time.

Q & A

Q. How can theoretical frameworks guide the mechanistic study of this compound’s synthetic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.